Primulic acid

Description

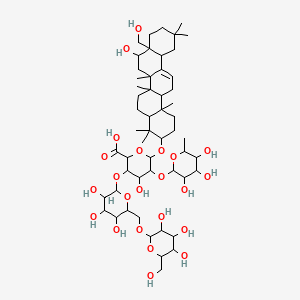

See also: Primula veris flower (part of).

Properties

CAS No. |

53078-36-7 |

|---|---|

Molecular Formula |

C54H88O23 |

Molecular Weight |

1105.3 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8R,8aS,12aS,14aR,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C54H88O23/c1-22-31(58)34(61)38(65)46(71-22)76-42-40(67)41(75-47-39(66)36(63)33(60)26(73-47)20-70-45-37(64)35(62)32(59)25(19-55)72-45)43(44(68)69)77-48(42)74-30-12-13-51(6)27(50(30,4)5)11-14-52(7)28(51)10-9-23-24-17-49(2,3)15-16-54(24,21-56)29(57)18-53(23,52)8/h9,22,24-43,45-48,55-67H,10-21H2,1-8H3,(H,68,69)/t22-,24-,25+,26+,27-,28+,29+,30-,31-,32+,33-,34+,35-,36-,37+,38+,39+,40-,41+,42+,43-,45+,46-,47-,48+,51-,52+,53+,54+/m0/s1 |

InChI Key |

LDPKDIVFHXKSCE-PCVCHNHVSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)C)C)C(=O)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@H]([C@@]7([C@H]6CC(CC7)(C)C)CO)O)C)C)C)C(=O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)C)C)C(=O)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)O |

Synonyms |

primulic acid primulic acid, monosodium salt(3beta,16alpha)-isomer primulic acid, succinate(3beta,16alpha)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Primulic Acid: A Comprehensive Technical Guide to its Natural Sources and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primulic acid, a triterpenoid (B12794562) saponin (B1150181), is a bioactive compound of significant interest in the pharmaceutical and scientific communities. Known for its presence in various species of the Primula genus, this molecule has been the subject of research for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound, the history of its discovery, and the scientific methodologies employed in its isolation and characterization.

Discovery of this compound

Natural Sources of this compound

This compound is predominantly found in plants belonging to the genus Primula, within the Primulaceae family. The primary sources for this compound are the roots and rhizomes of these plants. Several species have been identified as containing significant amounts of this compound, with quantitative variations observed between species and even within different populations of the same species.

Key Plant Sources:

-

Primula elatior (Oxlip): The roots of P. elatior are a major source of this compound 1.[2][3]

-

Primula veris (Cowslip): The roots of P. veris also contain this compound, alongside other saponins (B1172615) like primacrosaponin and priverosaponin B.[3]

-

Primula vulgaris (Common Primrose): This species is another documented source of this compound 1.[4]

Quantitative Data on this compound Content

The concentration of this compound can vary depending on the plant species, the specific organ, and even the cultivation conditions. The following table summarizes available quantitative data from various studies.

| Plant Species | Plant Part | This compound Type | Concentration | Reference |

| Primula elatior | Root | This compound 1 | Main active component | [2][3] |

| Primula veris | Root | This compound I & II | Up to 12% total saponins | [5] |

| Primula veris (in vitro adventitious roots) | Roots | This compound I | 6.09 mg/g DW | [6] |

| Primula veris (in vitro adventitious roots) | Roots | This compound II | 0.51 mg/g DW | [6] |

| Primula veris (soil-grown) | Roots | This compound I | 17.01 mg/g DW | [6] |

| Primula veris (soil-grown) | Roots | This compound II | 0.09 mg/g DW | [6] |

| Primulae extractum fluidum | Liquid Extract | This compound 1 | 0.2793 mg/g | [2] |

DW = Dry Weight

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for triterpenoid saponins in plants. This complex process originates from the isoprenoid pathway and involves a series of enzymatic reactions. While the specific enzymes involved in the biosynthesis of this compound in Primula species have not been fully elucidated, the general pathway provides a strong framework.

The key steps in the biosynthesis of the triterpenoid backbone of this compound are:

-

Formation of 2,3-Oxidosqualene (B107256): The pathway begins with the cyclization of squalene (B77637) to form 2,3-oxidosqualene, a reaction catalyzed by squalene epoxidase (SE).

-

Cyclization to Triterpenoid Skeletons: 2,3-oxidosqualene is then cyclized by specific oxidosqualene cyclases (OSCs), such as β-amyrin synthase (β-AS), to form the basic triterpenoid skeletons. For this compound, the aglycone is protoprimulagenin A, which is derived from the oleanane-type triterpenoid skeleton.[1][2]

-

Modifications of the Triterpenoid Backbone: The triterpenoid skeleton undergoes a series of modifications, including oxidation, hydroxylation, and other substitutions. These reactions are primarily mediated by cytochrome P450-dependent monooxygenases (P450s).

-

Glycosylation: The final step is the attachment of sugar moieties to the triterpenoid aglycone, a process catalyzed by glycosyltransferases (GTs). The sugar chain of this compound 1 consists of D-glucose, D-galactose, D-glucuronic acid, and L-rhamnose.[2]

The following diagram illustrates the general biosynthetic pathway leading to triterpenoid saponins like this compound.

Caption: Generalized biosynthetic pathway of triterpenoid saponins.

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process that begins with the extraction from plant material, followed by purification and analytical identification.

Extraction of this compound from Primula Roots

Objective: To extract crude saponins, including this compound, from the dried roots of Primula species.

Methodology:

-

Solvent Extraction:

-

Air-dry and finely powder the roots of the selected Primula species.

-

Macerate the powdered root material with a suitable solvent. Methanol or ethanol (B145695) are commonly used.[4]

-

Perform the extraction at room temperature with agitation for a defined period (e.g., 24 hours).

-

Filter the extract and repeat the extraction process with fresh solvent to ensure maximum yield.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.

-

-

Ultrasonic-Assisted Extraction (UAE):

-

Suspend the powdered root material in the chosen solvent.

-

Place the suspension in an ultrasonic bath and sonicate for a specified duration (e.g., 30 minutes).[7]

-

This method can enhance extraction efficiency and reduce extraction time.

-

Filter and concentrate the extract as described above.

-

Purification of this compound

Objective: To isolate and purify this compound from the crude extract.

Methodology:

-

Liquid-Liquid Partitioning:

-

Dissolve the concentrated crude extract in water.

-

Perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to partition the compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

-

-

Column Chromatography:

-

Subject the saponin-rich fraction to column chromatography.

-

Commonly used stationary phases include silica (B1680970) gel or reversed-phase C18 material.

-

Elute the column with a gradient of solvents. For reversed-phase chromatography, a common mobile phase is a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric acid.[2]

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound. A common visualization reagent for saponins on TLC plates is a vanillin-sulfuric acid spray.[2]

-

Characterization and Quantification of this compound

Objective: To confirm the identity and determine the quantity of the isolated this compound.

Methodology:

-

High-Performance Liquid Chromatography (HPLC):

-

Stationary Phase: C18 column (e.g., 4.6 x 250 mm, 5 µm).[2]

-

Mobile Phase: A typical mobile phase is a mixture of 0.2% phosphoric acid in water and acetonitrile in a 60:40 (v/v) ratio, run isocratically.[2]

-

Flow Rate: 1.25 ml/min.[2]

-

Detection: UV detection at 195 nm.[2]

-

Quantification: Prepare a calibration curve using a certified reference standard of this compound 1. The concentration of this compound in the sample can then be determined by comparing its peak area to the calibration curve.

-

-

Mass Spectrometry (MS):

-

Coupling HPLC with a mass spectrometer (LC-MS) allows for the determination of the molecular weight of the isolated compound, further confirming its identity.

-

The following diagram illustrates a typical experimental workflow for the isolation and characterization of this compound.

Caption: Experimental workflow for this compound isolation.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 3. This compound 1 [chembk.com]

- 4. Phytochemical Characterization and Anti-Biofilm Activity of Primula veris L. Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openpub.fmach.it [openpub.fmach.it]

- 6. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 7. Key enzymes of triterpenoid saponin biosynthesis and the induction of their activities and gene expressions in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to a Triterpenoid Saponin from Primula denticulata for Diabetes Research and Drug Development

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of a novel triterpenoid (B12794562) saponin (B1150181) isolated from Primula denticulata, a plant species with traditional use in the management of diabetes. This document outlines its chemical properties, biological activity with a focus on its antidiabetic potential, and the underlying molecular mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of natural product-based therapeutics.

Chemical Identity and Physicochemical Properties

The focal triterpenoid saponin has been identified as 3-O[β-d-xylopyranosyl-(1 → 2)-β-d-glucopyranosyl-(1 → 4)-α-l-arabinopyranosyloxy]-16α-hydroxy-13β,28-epoxy-olean-30-al . Its structure was elucidated using a combination of Nuclear Magnetic Resonance (NMR), Ultraviolet (UV), and Infrared (IR) spectroscopic methods[1]. Acid hydrolysis of the saponin yields cyclamiretin-A as the aglycone, and d-glucose, l-arabinose, and d-xylose (B76711) as the sugar moieties[1].

Biological Activity: Antidiabetic Potential

The triterpenoid saponin from Primula denticulata has demonstrated significant antidiabetic properties in preclinical studies. Research has primarily focused on its effects on blood glucose regulation and insulin (B600854) secretion.

In Vivo Efficacy in a Streptozotocin-Induced Diabetic Rat Model

In a key study, the administration of the isolated triterpenoid saponin (TTS) to streptozotocin (B1681764) (STZ)-induced diabetic rats resulted in a marked reduction in blood glucose levels. The study also showed a restoration of insulin levels, suggesting a potential mechanism of action involving the potentiation of insulin secretion from pancreatic β-cells[1].

Table 1: In Vivo Antidiabetic Activity of Primula denticulata Triterpenoid Saponin (TTS)

| Parameter | Disease Control (Diabetic) | TTS Treated (200 mg/kg) | Standard Drug (Glipizide 5 mg/kg) |

| Final Blood Glucose (mg/dL) | 258.8 ± 0.60 | 168.8 ± 4.58 | - |

| Serum Insulin (µU/mL) | 18.45 | 31.49 | - |

Data sourced from a 21-day study in STZ-induced diabetic rats[1][2].

Toxicity Profile

Acute toxicity studies have been conducted to assess the safety of the triterpenoid saponin. The LD50 value was determined to be 2000 mg/kg body weight in rats, indicating a relatively low level of acute toxicity[1].

Table 2: Acute Toxicity Data

| Compound | Animal Model | Route of Administration | LD50 |

| Triterpenoid Saponin from P. denticulata | Rat | Oral | 2000 mg/kg |

Data from acute oral toxicity study as per OECD guidelines[1][3].

Proposed Mechanism of Action: Modulation of Insulin Signaling

While direct studies on the signaling pathway of this specific saponin are limited, the general mechanisms of action for triterpenoid saponins (B1172615) in diabetes are well-documented. It is hypothesized that the saponin from Primula denticulata exerts its antidiabetic effects through the modulation of key signaling pathways involved in glucose homeostasis. The proposed mechanism involves the activation of the PI3K/Akt signaling pathway, leading to the translocation of GLUT4 to the cell membrane and subsequent glucose uptake.

Hypothetical Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by the Primula denticulata triterpenoid saponin, leading to enhanced glucose uptake in peripheral tissues like muscle and adipose cells.

Caption: Proposed mechanism of action for the triterpenoid saponin.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the antidiabetic properties of the Primula denticulata saponin.

Isolation and Purification of the Triterpenoid Saponin

A modified extraction and isolation procedure is employed to obtain the pure triterpenoid saponin[2].

Caption: Isolation and purification workflow for the triterpenoid saponin.

Detailed Steps:

-

Extraction: 3.0 kg of dried and powdered P. denticulata is extracted with methanol at 48°C under reflux[2].

-

Concentration: The extract is concentrated to dryness under reduced pressure to yield a slurry[2].

-

Partitioning: The residue is partitioned between n-butanol and water. The n-butanol layer is collected and evaporated[2].

-

Precipitation: The resulting residue is dissolved in a minimal amount of methanol and then precipitated by adding cold diethyl ether to yield crude saponins[2].

-

Chromatography: The crude saponin mixture is subjected to silica gel column chromatography using a chloroform/methanol gradient. The fraction eluting with a chloroform/methanol ratio of 8.5:1.5 is collected[2].

-

Final Purification: The collected fraction is further purified by re-chromatography on a silica gel column and finally by High-Performance Liquid Chromatography (HPLC) to yield the pure triterpenoid saponin[2].

In Vivo Antidiabetic Activity Assay

The antidiabetic activity is evaluated in a streptozotocin (STZ)-induced diabetic rat model[2].

Animal Model:

-

Male Wistar rats (150-200 g) are used.

-

Animals are housed under standard laboratory conditions.

Induction of Diabetes:

-

Rats are fasted for 24 hours prior to STZ administration[2].

-

A freshly prepared solution of STZ in 0.01 M citrate (B86180) buffer (pH 4.5) is injected intraperitoneally at a dose of 50 mg/kg body weight[2].

-

Diabetes is confirmed three days post-injection by measuring fasting blood glucose levels. Rats with a blood glucose concentration above 250 mg/dL are considered diabetic and selected for the study.

Experimental Design:

-

Diabetic rats are randomly divided into groups (n=6).

-

Group 1 (Control): Receives the vehicle (e.g., 5% aqueous Gum acacia) orally.

-

Group 2 (Test): Receives the triterpenoid saponin (200 mg/kg body weight) orally, daily for 21 days[2].

-

Group 3 (Standard): Receives a standard antidiabetic drug like glipizide (B1671590) (5 mg/kg body weight) orally.

-

Blood glucose levels are monitored at regular intervals (e.g., day 0, 7, 14, and 21) by collecting blood from the tail vein[2].

-

At the end of the study, blood is collected for the estimation of serum insulin and other biochemical parameters.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of the saponin.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549) and a normal cell line (e.g., ARPE-19).

-

DMEM (Dulbecco's Modified Eagle Medium).

-

Fetal Bovine Serum (FBS).

-

MTT solution (5 mg/mL in PBS).

-

Acidified isopropanol (B130326).

Procedure:

-

Cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours.

-

The medium is replaced with fresh medium containing various concentrations of the triterpenoid saponin and incubated for 48 hours.

-

After incubation, the medium is removed, and 100 µL of DMEM and 10 µL of MTT solution are added to each well. The plate is incubated for 4 hours.

-

The formazan (B1609692) crystals are dissolved by adding 100 µL of acidified isopropanol to each well.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Future Directions and Drug Development Potential

The triterpenoid saponin from Primula denticulata presents a promising lead compound for the development of new antidiabetic agents. Its ability to lower blood glucose and restore insulin levels in a preclinical model of diabetes warrants further investigation. Future research should focus on:

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this saponin. This includes confirming its effect on the PI3K/Akt pathway and GLUT4 translocation in relevant cell lines (e.g., L6 myotubes, 3T3-L1 adipocytes).

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the saponin to identify the key structural features responsible for its antidiabetic activity and to optimize its potency and pharmacokinetic properties.

-

Chronic Toxicity and Efficacy Studies: Conducting long-term studies in animal models to further evaluate its safety and efficacy.

-

Combination Therapy: Investigating the potential synergistic effects of this saponin with existing antidiabetic drugs.

The comprehensive data presented in this technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this novel triterpenoid saponin from Primula denticulata as a potential therapeutic for diabetes mellitus.

References

Biological Activities of Primulic Acid Saponins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primulic acid saponins (B1172615), a class of triterpenoid (B12794562) saponins primarily isolated from plants of the Primula genus, have garnered significant scientific interest due to their diverse and potent biological activities. These natural compounds exhibit a range of pharmacological effects, including cytotoxic, anti-inflammatory, antimicrobial, and wound-healing properties. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound saponins, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Physicochemical Properties

This compound 1, also known as Primulasaponin I, is a key representative of this class. It is a colorless crystalline powder that is sparingly soluble in water but soluble in ethanol (B145695) and dichloromethane. Structurally, it is a triterpenoid glycoside.[1]

Anticancer Activity

This compound saponins have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to be through the disruption of cell membranes and the induction of apoptosis.

Quantitative Cytotoxicity Data

The cytotoxic potential of Primulasaponin has been quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values against several human cancer cell lines are summarized in Table 1.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LS180 | Colon Adenocarcinoma | 9.3 | [2] |

| A549 | Lung Carcinoma | 13.6 | [2] |

| HeLa | Cervical Cancer | 23.5 | [2] |

| ARPE-19 | Non-cancerous retinal pigment epithelial cells | 22.2 | [2] |

Table 1: Cytotoxicity of Primulasaponin against Human Cancer Cell Lines.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic activity of this compound saponins using the MTT assay.

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., A549, LS180, HeLa) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Seeding:

-

Trypsinize confluent cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Treatment with this compound Saponin (B1150181):

-

Prepare a stock solution of this compound saponin in dimethyl sulfoxide (B87167) (DMSO).

-

Prepare serial dilutions of the this compound saponin in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the prepared dilutions of this compound saponin. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Determine the IC50 value by plotting the percentage of cell viability against the concentration of this compound saponin and fitting the data to a dose-response curve.

-

MTT Assay Workflow for Cytotoxicity Assessment.

Signaling Pathways in Anticancer Activity

While direct experimental evidence specifically for this compound saponins is still emerging, the anticancer activities of many triterpenoid saponins are known to be mediated through the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and survival. These include the NF-κB, MAPK, and PI3K/Akt pathways. It is hypothesized that this compound saponins may induce apoptosis in cancer cells by inhibiting the pro-survival NF-κB and PI3K/Akt pathways and activating the pro-apoptotic MAPK pathway.

Hypothesized Signaling Pathways in Anticancer Activity.

Wound Healing Activity

This compound saponins have been shown to promote wound healing, an activity attributed to their ability to inhibit enzymes that degrade the extracellular matrix, such as collagenase and elastase.

Quantitative Enzyme Inhibition Data

The inhibitory effects of Primulasaponin I and its methyl ester on collagenase and elastase have been evaluated and are presented in Table 2.

| Compound | Collagenase Inhibition (%) | Elastase Inhibition (%) | Reference |

| Primulasaponin I | 29.65 | 38.92 | |

| Primulasaponin I methyl ester | Not Reported | Not Reported |

Table 2: Inhibition of Collagenase and Elastase by this compound Saponins.

Experimental Protocol: In Vitro Wound Healing (Scratch) Assay

This protocol describes a method to assess the effect of this compound saponins on cell migration, a key process in wound healing.

-

Cell Culture and Seeding:

-

Culture human dermal fibroblasts or keratinocytes in appropriate medium.

-

Seed the cells into a 6- or 12-well plate and grow them to form a confluent monolayer.

-

-

Creating the "Wound":

-

Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.

-

Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

-

Treatment:

-

Add fresh culture medium containing different concentrations of this compound saponin to the wells. Include a vehicle control.

-

-

Image Acquisition and Analysis:

-

Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, and 48 hours) using a microscope with a camera.

-

Measure the width of the scratch at different points for each time point.

-

Calculate the percentage of wound closure using the following formula:

-

% Wound Closure = [(Initial Wound Width - Wound Width at time T) / Initial Wound Width] x 100

-

-

In Vitro Wound Healing (Scratch) Assay Workflow.

Antimicrobial Activity

Saponin-enriched fractions from Primula veris have demonstrated antimicrobial activity, particularly in the inhibition of biofilm formation by various pathogenic bacteria.

Quantitative Antimicrobial Data

The minimum inhibitory concentrations (MIC) of a saponin-enriched fraction from P. veris roots against several bacterial strains are listed in Table 3.

| Bacterial Strain | MIC (mg/mL) | Reference |

| Escherichia coli | 0.5 - 1 | [3] |

| Pseudomonas aeruginosa | 0.5 - 1 | [3] |

| Staphylococcus aureus | 0.5 - 1 | [3] |

| Staphylococcus mutans | 0.5 - 1 | [3] |

Table 3: Minimum Inhibitory Concentrations (MIC) of a Saponin-Enriched Fraction from Primula veris Roots.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method for determining the MIC of this compound saponins.

-

Preparation of Bacterial Inoculum:

-

Culture the test bacteria in an appropriate broth medium overnight at 37°C.

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of Saponin Dilutions:

-

Prepare a stock solution of this compound saponin in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the saponin in a 96-well microtiter plate containing broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (broth with bacteria, no saponin) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the saponin that completely inhibits visible bacterial growth.

-

Anti-inflammatory Activity

While specific quantitative data for the anti-inflammatory effects of this compound saponins are limited, many triterpenoid saponins are known to possess anti-inflammatory properties. The proposed mechanism involves the inhibition of key inflammatory pathways.

Hypothesized Anti-inflammatory Signaling Pathways

It is postulated that this compound saponins may exert anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. This inhibition would lead to a reduction in the production of pro-inflammatory mediators such as cytokines and enzymes like cyclooxygenase-2 (COX-2).

Hypothesized Anti-inflammatory Signaling Pathways.

Conclusion

This compound saponins represent a promising class of natural compounds with a broad spectrum of biological activities. Their demonstrated anticancer, wound-healing, and antimicrobial properties warrant further investigation for potential therapeutic applications. Future research should focus on elucidating the precise molecular mechanisms and signaling pathways involved in their various effects, as well as conducting in vivo studies to validate their efficacy and safety. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of these potent natural molecules.

References

An In-depth Technical Guide to Primulic Acid: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primulic acid, also known as this compound I or Primulasaponin 1, is a naturally occurring triterpenoid (B12794562) saponin (B1150181) found in various species of the Primula genus. It is a compound of significant interest to the scientific community due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation and characterization, along with quantitative data on its bioactivity, are presented to facilitate further research and drug development efforts.

Chemical Structure and Identification

This compound is a complex glycoside with a triterpenoid aglycone core. Its systematic IUPAC name is (2S,3R,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8R,8aS,12aS,14aR,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxane-2-carboxylic acid[1][2].

Molecular Formula: C₅₄H₈₈O₂₃[1][3]

Molecular Weight: 1105.26 g/mol [1][3]

CAS Number: 65312-86-9[3]

Synonyms: this compound I, Primulasaponin 1[4]

The structure of this compound consists of a pentacyclic triterpene aglycone linked to a branched oligosaccharide chain. The sugar moiety is attached at the C-3 position of the aglycone and is composed of D-glucose, D-galactose, L-rhamnose, and D-glucuronic acid.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Appearance | Colorless crystalline powder | [4] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and dichloromethane | [4] |

| pKa (Predicted) | 2.68 ± 0.70 | [4] |

| Melting Point | Not experimentally determined. | |

| Optical Rotation | Not experimentally determined. |

Spectroscopic Data for Structural Elucidation

The structure of this compound has been elucidated using various spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. Under electrospray ionization (ESI) conditions, this compound typically forms adducts such as [M+Na]⁺.

-

LC-ESI-QTOF: [M+Na]⁺ at m/z 1127.5624[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for various functional groups present in the molecule. A representative, though not experimentally obtained for the pure compound, spectrum would include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the numerous hydroxyl groups.

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

-

C=O stretching: A band around 1700-1725 cm⁻¹ from the carboxylic acid group.

-

C-O stretching: Multiple strong bands in the fingerprint region (1000-1300 cm⁻¹) due to the C-O bonds of the glycosidic linkages and hydroxyl groups.

Experimental Protocols

Isolation and Purification of this compound

The following is a general workflow for the isolation and purification of this compound from Primula species, such as Primula elatior.[7][8]

Detailed Methodologies:

-

Extraction:

-

Plant Material: Dried and finely powdered roots of Primula elatior.

-

Solvent: 70% ethanol is an effective solvent for the extraction of saponins (B1172615).

-

Procedure: The powdered plant material is subjected to maceration or ultrasonic-assisted extraction with the solvent. The process is typically repeated multiple times to ensure exhaustive extraction.

-

-

Purification:

-

Filtration and Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to reverse-phase column chromatography (e.g., using a C18 stationary phase) to separate fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC. A typical HPLC method for the analysis of this compound 1 involves a C18 column with a mobile phase consisting of an acidified water and acetonitrile (B52724) gradient[7][8].

-

Crystallization: The purified this compound is obtained as a crystalline solid through crystallization from a suitable solvent system.

-

Biological Activities and Mechanisms of Action

This compound has been reported to possess a range of biological activities.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties, which are believed to be mediated through the inhibition of key inflammatory pathways[3]. One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the precise mechanism of this compound's interaction is still under investigation, it is hypothesized to interfere with the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

References

- 1. This compound | C54H88O23 | CID 90474507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound 1 | CymitQuimica [cymitquimica.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. This compound 1 | C54H88O23 | CID 23757171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. digitalcommons.xula.edu [digitalcommons.xula.edu]

- 8. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

An In-depth Technical Guide to Primulic Acid: From Isolation to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primulic acid, a prominent triterpenoid (B12794562) saponin (B1150181) primarily isolated from plants of the Primula genus, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound 1, also known as Primulasaponin 1, covering its fundamental chemical properties, detailed experimental protocols for its isolation and analysis, and an in-depth exploration of its multifaceted biological effects, including its anti-inflammatory, antitumor, antiviral, and antioxidant properties. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Chemical and Physical Properties

This compound 1 is a complex glycosidic compound with a triterpenoid aglycone core. Its chemical identity is well-established, with a specific CAS Registry Number and molecular formula. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound 1

| Property | Value | Reference(s) |

| CAS Number | 65312-86-9 | [1][2][3] |

| Molecular Formula | C₅₄H₈₈O₂₃ | [1][2][3] |

| Molecular Weight | 1105.26 g/mol | [2] |

| Appearance | Colorless crystalline powder | [4] |

| Solubility | Almost insoluble in water at room temperature; soluble in ethanol (B145695) and dichloromethane | [4] |

| Storage Conditions | -20°C | [1] |

Experimental Protocols

Extraction and Purification of this compound 1 from Primula Species

The isolation of this compound 1 from its natural source, typically the aerial parts (leaves, stems, and flowers) or roots of Primula species, involves a multi-step process of extraction and purification.[4]

2.1.1. Extraction

A common method for the extraction of this compound 1 is solvent extraction, which can be enhanced by ultrasonication.[4]

-

Materials:

-

Dried and powdered aerial parts or roots of a Primula species (e.g., Primula vulgaris or Primula elatior).

-

Methanol (B129727) or ethanol (analytical grade).

-

Ultrasonic bath.

-

Rotary evaporator.

-

-

Procedure:

-

Macerate the powdered plant material in methanol or ethanol at room temperature.

-

Subject the mixture to ultrasonic-assisted extraction for a defined period to enhance the extraction efficiency.

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

2.1.2. Purification

The crude extract containing a mixture of compounds is then subjected to chromatographic techniques to isolate this compound 1.

-

Materials:

-

Crude extract.

-

Silica (B1680970) gel for column chromatography.

-

A suitable solvent system for elution (e.g., a gradient of chloroform (B151607) and methanol).

-

Thin Layer Chromatography (TLC) plates for monitoring fractions.

-

-

Procedure:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto a silica gel column pre-equilibrated with the same solvent.

-

Elute the column with a solvent gradient of increasing polarity.

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing pure this compound 1, as identified by comparison with a standard.

-

Evaporate the solvent from the combined fractions to yield purified this compound 1.

-

High-Performance Liquid Chromatography (HPLC) Analysis of this compound 1

A validated reverse-phase HPLC method is crucial for the quantification of this compound 1 in extracts and final products.[2][3]

-

Instrumentation:

-

HPLC system with a UV/VIS detector.

-

C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound 1 standard in methanol.

-

Create a series of dilutions from the stock solution to construct a calibration curve.

-

Dissolve the sample extract in methanol, sonicate for complete dissolution, and filter through a 0.45 µm filter before injection.

-

-

Quantification:

Biological Activities and Signaling Pathways

This compound 1 exhibits a remarkable spectrum of biological activities, making it a compound of significant interest for therapeutic applications.

Antitumor Activity

This compound 1 has demonstrated potent antitumor properties, primarily through the induction of apoptosis and cell cycle arrest in cancer cells.

3.1.1. Induction of Apoptosis

Studies on compounds structurally related to this compound, such as PRIMA-1, suggest that its pro-apoptotic effects are mediated through the reactivation of mutant p53 and the modulation of key signaling pathways, including the NF-κB pathway.[5][6] The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of NF-κB. This, in turn, leads to the downregulation of anti-apoptotic proteins like Bcl-2 and XIAP, and proliferative proteins such as c-Myc.[5] The activation of the intrinsic apoptosis pathway is further supported by the upregulation of pro-apoptotic p53 target genes like Bax and Noxa, leading to the activation of caspase-9 and caspase-7, and subsequent cleavage of PARP.[5]

Caption: Proposed apoptotic pathway induced by this compound 1.

3.1.2. Cell Cycle Arrest

Extracts from Primula vulgaris, which contain this compound, have been shown to induce cell cycle arrest at the S phase in human cervix cancer cells (HeLa).[7][8] This arrest prevents the cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation.

Caption: Cell cycle arrest at the S phase induced by Primula extract.

Anti-inflammatory Activity

The anti-inflammatory properties of phenolic acids and saponins (B1172615) are often attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway. While direct studies on this compound 1 are limited, the general mechanism involves the inhibition of pro-inflammatory cytokine production.

Caption: General anti-inflammatory mechanism involving NF-κB inhibition.

Antiviral Activity

The antiviral activity of this compound and other natural compounds is an area of active research. For enveloped viruses, a common mechanism of action for antiviral compounds is the disruption of the viral entry process, including attachment to host cells and fusion of the viral and cellular membranes.

3.3.1. Plaque Reduction Assay Protocol

A standard method to evaluate the antiviral activity of a compound is the plaque reduction assay.

-

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells).

-

Virus stock of known titer.

-

This compound 1 dilutions.

-

Culture medium.

-

Semi-solid overlay (e.g., containing methylcellulose).

-

Crystal violet solution for staining.

-

-

Procedure:

-

Seed host cells in multi-well plates and grow to confluence.

-

Pre-incubate the virus with various concentrations of this compound 1.

-

Infect the cell monolayers with the virus-compound mixture.

-

After an adsorption period, remove the inoculum and add the semi-solid overlay containing the respective concentrations of this compound 1.

-

Incubate the plates until viral plaques are visible.

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control.

-

Antioxidant Activity

The antioxidant properties of compounds like this compound are often linked to their chemical structure, which may enable them to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. The antioxidant capacity of extracts containing this compound can be evaluated using various in vitro assays.

3.4.1. Antioxidant Assay Protocols

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in a colored product.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a loss of color.

Conclusion and Future Directions

This compound 1 is a promising natural compound with a wide array of biological activities that warrant further investigation for its therapeutic potential. This technical guide has provided a foundational understanding of its chemical properties, methods for its isolation and analysis, and an overview of its known biological effects and associated signaling pathways. Future research should focus on elucidating the precise molecular targets of this compound 1 for each of its biological activities, conducting in vivo studies to validate its efficacy and safety, and exploring potential synergistic effects with other therapeutic agents. The detailed protocols and pathway diagrams presented herein are intended to facilitate and inspire further research into this fascinating and potent natural product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. thno.org [thno.org]

- 4. This compound 1 [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

Primulic Acid: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction

Primulic acid, a prominent triterpenoid (B12794562) saponin (B1150181) primarily isolated from species of the Primula genus, has garnered significant interest within the scientific community.[1][2] Its reported biological activities, including anti-inflammatory, antioxidant, antiviral, and antitumor properties, position it as a promising candidate for novel drug development.[1] This technical guide provides an in-depth overview of the current knowledge regarding the solubility and stability of this compound, offering essential information for researchers, scientists, and professionals engaged in its investigation and application in drug discovery and development.

Physicochemical Properties of this compound

This compound is a colorless crystalline powder.[1] As a saponin, its structure comprises a hydrophobic triterpenoid aglycone linked to hydrophilic sugar chains, rendering it an amphiphilic molecule.[2]

| Property | Value/Description | Source |

| Molecular Formula | C₅₄H₈₈O₂₃ | [3] |

| Molecular Weight | 1105.3 g/mol | [3] |

| Appearance | Colorless crystalline powder | [1] |

| General Class | Triterpenoid Saponin | [1] |

Solubility Profile

Precise quantitative solubility data for this compound in a range of solvents and temperatures is not extensively documented in publicly available literature. However, qualitative descriptions and information on solvents used in extraction and analysis provide a solid foundation for its solubility characteristics.

Qualitative Solubility Data

| Solvent | Solubility | Source |

| Water | Almost insoluble at room temperature | [1] |

| Ethanol | Soluble | [1][4] |

| Dichloromethane | Soluble | [1] |

| Methanol (B129727) | Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |

| Pyridine | Soluble | [4] |

The solubility in polar organic solvents like ethanol, methanol, and DMSO is consistent with the presence of multiple hydroxyl groups in its glycosidic moieties. Its insolubility in water is characteristic of many large saponin molecules where the hydrophobic aglycone dominates.

Stability Profile

General Stability Considerations for Saponins (B1172615) and Phenolic Compounds:

-

pH: Phenolic compounds can be unstable at high pH levels.[5][6] Alkaline conditions can lead to oxidation and degradation. It is anticipated that this compound would exhibit greater stability in acidic to neutral pH conditions.

-

Temperature: Elevated temperatures can accelerate the degradation of many natural compounds, including saponins.[7][8][9] For long-term storage, refrigeration or freezing is generally recommended. One supplier of this compound II (a related compound) recommends storing the powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[10]

-

Light: Exposure to UV or visible light can induce photodegradation in susceptible molecules.[11][12] To ensure stability, this compound should be stored in light-protected containers.

Recommended Stability Testing Conditions

Stability testing for this compound should be conducted in line with the International Council for Harmonisation (ICH) and World Health Organization (WHO) guidelines for herbal medicines.[13][14][15][16]

| Study Type | Storage Conditions | Duration |

| Long-term (Real-time) | 25°C ± 2°C / 60% RH ± 5% RH | 12-36 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 12-24 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Experimental Protocols

The following sections detail recommended experimental protocols for determining the solubility and stability of this compound. These protocols are based on established methods for saponins and other natural products and incorporate a validated analytical technique for quantification.

Analytical Method for Quantification

A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound in solubility and stability samples. A published method for the determination of this compound 1 serves as an excellent starting point.[17][18]

HPLC Method Parameters

| Parameter | Specification |

| Stationary Phase | C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of 0.2% Phosphoric Acid (H₃PO₄) and Acetonitrile (e.g., 60:40 v/v) |

| Flow Rate | 1.25 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 195 nm |

| Injection Volume | 20 µL |

| Standard Preparation | Stock solution of 1.0 mg/mL in methanol |

Method Validation Parameters

| Parameter | Reported Value |

| Limit of Detection (LOD) | 10.41 µg/mL |

| Limit of Quantification (LOQ) | 34.69 µg/mL |

The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness in the laboratory where it will be used.[17][19][20][21]

Protocol for Solubility Determination

This protocol employs the shake-flask method, a standard technique for determining equilibrium solubility.[22]

Methodology

-

Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, methanol, phosphate (B84403) buffers of different pH).

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C, 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples at the same temperature to pellet the excess solid.

-

Sample Collection and Preparation: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with the mobile phase to a concentration within the linear range of the HPLC method.

-

Quantification: Analyze the diluted sample by the validated HPLC method to determine the concentration of dissolved this compound.

-

Data Reporting: Express the solubility in terms of mg/mL or mol/L at the specified temperature and in the given solvent.

Protocol for Stability Assessment

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions, as recommended by ICH guidelines.[16]

Methodology

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and incubate at a specific temperature (e.g., 60°C).

-

Alkaline Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and incubate at a specific temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and store at room temperature.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) in a temperature-controlled oven.

-

Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[12] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Processing: Neutralize the acidic and basic samples before dilution. Dilute all samples with the mobile phase to a concentration suitable for HPLC analysis.

-

Quantification: Analyze the samples using the validated HPLC method. Monitor the peak area of this compound and observe the appearance of any new peaks, which may indicate degradation products.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). This data can be used to determine degradation kinetics.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing signaling pathways that are directly modulated by this compound. Its broad biological activities, such as anti-inflammatory and antioxidant effects, suggest potential interactions with common pathways involved in these processes (e.g., NF-κB, MAP kinase pathways). However, further research is required to elucidate the precise molecular mechanisms of action of this compound.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While quantitative data remains limited, the qualitative solubility profile and established guidelines for stability provide a strong framework for researchers. The provided experimental protocols offer a systematic approach to generating the necessary data to support the development of this compound as a therapeutic agent. Future research should focus on generating comprehensive quantitative solubility and stability data to facilitate formulation development and ensure the quality, safety, and efficacy of potential this compound-based medicines.

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C54H88O23 | CID 90474507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound I | CAS:65312-86-9 | Manufacturer ChemFaces [chemfaces.com]

- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]

- 7. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound II | TargetMol [targetmol.com]

- 11. q1scientific.com [q1scientific.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Guidelines for Stability Testing of Herbal Medicines – StabilityStudies.in [stabilitystudies.in]

- 14. snscourseware.org [snscourseware.org]

- 15. ICH Official web site : ICH [ich.org]

- 16. database.ich.org [database.ich.org]

- 17. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Development and Validation of an HPLC Method for the Analysis of Flowers of Wild-Growing Primula veris from Epirus, Greece - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scielo.br [scielo.br]

- 22. Characterization of saponins from the leaves and stem bark of Jatropha curcas L. for surface-active properties - PMC [pmc.ncbi.nlm.nih.gov]

Primulic Acid: A Technical Guide to its Role in Traditional and Folk Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primulic acid, a triterpenoid (B12794562) saponin (B1150181) primarily isolated from the roots of Primula species, has a long history of use in traditional and folk medicine, particularly for respiratory ailments and inflammatory conditions. This technical guide provides a comprehensive overview of the ethnobotanical uses, pharmacological activities, and underlying molecular mechanisms of this compound. Detailed experimental protocols for its extraction, isolation, and quantification are presented, alongside a structured summary of quantitative data from various in vitro studies. Furthermore, this guide visualizes the key signaling pathways implicated in the therapeutic effects of this compound, offering a valuable resource for researchers and professionals in drug discovery and development.

Traditional and Folk Medicine Applications

Primula species, commonly known as primrose, have been a staple in European and Asian folk medicine for centuries.[1][2] The roots and flowers, rich in saponins (B1172615) like this compound, are traditionally prepared as infusions, decoctions, or tinctures.[3] The primary traditional applications of these preparations include:

-

Expectorant for Respiratory Conditions: Primula root preparations are widely recognized for their secretolytic and expectorant properties, making them a common remedy for coughs, bronchitis, and colds.[2] The saponins are believed to irritate the mucous membranes, promoting the expulsion of phlegm.[4]

-

Anti-inflammatory Agent: Due to its anti-inflammatory properties, Primula has been traditionally used to alleviate conditions such as rheumatism, gout, and other inflammatory disorders.[2]

-

Other Traditional Uses: Folk medicine also documents the use of Primula for treating skin problems, aiding in wound healing, and for its mild sedative effects.[1][4]

Experimental Protocols

Extraction and Isolation of this compound I

This protocol describes a general method for the extraction and isolation of this compound I from the roots of Primula veris, adapted from established procedures for saponin isolation.[5][6]

2.1.1. Extraction

-

Plant Material Preparation: Air-dry and finely grind the roots of Primula veris.

-

Successive Extraction:

-

Perform an initial extraction with chloroform (B151607) to remove nonpolar compounds.

-

Subsequently, extract the plant material with methanol (B129727) to obtain the saponin-containing fraction.[5]

-

-

Concentration: Concentrate the methanolic extract under reduced pressure to yield a crude extract.

2.1.2. Isolation by Column Chromatography

-

Column Preparation: Pack a glass column with silica (B1680970) gel as the stationary phase.[7]

-

Sample Loading: Dissolve the crude methanolic extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elution: Elute the column with a gradient of solvents with increasing polarity. The specific solvent system may need to be optimized, but a common approach involves starting with a nonpolar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol.

-

Fraction Collection and Analysis: Collect the eluted fractions and monitor the separation using Thin Layer Chromatography (TLC).[6]

-

Purification: Combine the fractions containing this compound I and subject them to further purification steps, such as repeated column chromatography or preparative HPLC, to obtain the pure compound.[5]

Caption: Workflow for the extraction and isolation of this compound I.

Quantification of this compound I by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound 1 in Primula extracts has been established.[6][8]

2.2.1. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: Isocratic elution with a mixture of 0.2% phosphoric acid in water and acetonitrile (B52724) (e.g., 60:40 v/v).[6]

-

Flow Rate: 1.25 ml/min.[6]

-

Detection: UV detection at 195 nm.[6]

-

Column Temperature: 25°C.[6]

2.2.2. Method Validation

The method has been validated for specificity, linearity, accuracy, and precision.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 10.41 µg/ml | [6][8] |

| Limit of Quantification (LOQ) | 34.69 µg/ml | [6][8] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. While specific quantitative data for isolated this compound is still emerging, the following tables summarize relevant data for Primula extracts and related compounds, providing a basis for further investigation.

Anti-inflammatory Activity

The anti-inflammatory effects of Primula extracts are well-documented in traditional medicine and supported by scientific studies. This activity is largely attributed to the saponin content, including this compound.

| Extract/Compound | Assay | IC50 Value | Reference |

| Methanolic extract of Ajuga integrifolia | Protein denaturation | 532 µg/ml | [9] |

| Lawsonia inermis L leaves extract | Protein denaturation | 103.21 µg/mL | [10] |

| Rosa damascena flowers extract | Protein denaturation | 129.04 µg/mL | [10] |

| Vanillic Acid | H₂O₂ scavenging | 10.40 µg/mL | [11] |

| Vanillic Acid | HOCl scavenging | 1.74 µg/mL | [11] |

Antiviral Activity

Primula extracts have demonstrated antiviral activity, particularly against influenza viruses.

| Extract/Compound | Virus | Cell Line | IC50 Value | Reference |

| Non-polar Primula veris extract | Influenza A (H1N1) | MDCK | ~50 µg/mL (65% inhibition) | [12] |

| Chlorogenic acid | Influenza A (H1N1) | MDCK | 44.87 ± 1.12 µM | [13] |

| Chlorogenic acid | Influenza A (H3N2) | MDCK | 62.33 ± 1.22 µM | [13] |

| Spirostaphylotrichin X | Influenza A (H1N1) | MDCK | 1.6 µM | [3] |

| Spirostaphylotrichin X | Influenza A (H3N2) | MDCK | 4.1 µM | [3] |

Anticancer Activity

Emerging research suggests that saponins, including those found in Primula, possess cytotoxic effects against various cancer cell lines.

| Extract/Compound | Cancer Cell Line | IC50 Value | Reference |

| Caloplaca pusilla extract | HeLa (Cervical Cancer) | 6.57 µg mL⁻¹ | [14] |

| Caloplaca pusilla extract | MCF-7 (Breast Cancer) | 7.29 µg mL⁻¹ | [14] |

| Caloplaca pusilla extract | PC-3 (Prostate Cancer) | 7.96 µg mL⁻¹ | [14] |

| Tetraclinis articulata leaf extract | A549 (Lung Cancer) | 0.37 ± 0.03 μg/mL | [15] |

| Hibiscus sabdariffa Linn ethanol (B145695) extract | A549 (Lung Cancer) | 374.01 μg/mL | [16] |

Signaling Pathways

The therapeutic effects of this compound and related phenolic compounds are believed to be mediated through the modulation of key cellular signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling Pathways

The anti-inflammatory activity of many natural compounds, likely including this compound, involves the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

Caption: Putative anti-inflammatory mechanism of this compound.

Anticancer Signaling Pathway (Apoptosis Induction)

The potential anticancer activity of this compound may involve the induction of apoptosis through the modulation of pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell survival and proliferation.

Caption: Proposed mechanism of this compound-induced apoptosis.

Conclusion and Future Directions

This compound, a key bioactive constituent of Primula species, holds significant promise as a therapeutic agent, building upon its rich history in traditional medicine. The established expectorant and anti-inflammatory properties, coupled with emerging evidence of its antiviral and anticancer activities, warrant further investigation. This technical guide provides a foundational resource for researchers by consolidating traditional knowledge with modern scientific methodologies and data.

Future research should focus on:

-

Elucidating the precise molecular mechanisms of this compound's biological activities.

-

Conducting comprehensive in vivo studies to validate the in vitro findings.

-

Performing detailed pharmacokinetic and toxicological profiling of purified this compound.

-

Developing standardized and optimized extraction and purification protocols for large-scale production.

A deeper understanding of this compound's pharmacology will be instrumental in translating its traditional uses into evidence-based therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemical Characterization and Anti-Biofilm Activity of Primula veris L. Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS analysis of extracts of Ajuga. integrifolia Buch.-Ham. leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. phcogj.com [phcogj.com]

Primulic Acid: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primulic acid, a triterpenoid (B12794562) saponin (B1150181) primarily isolated from plants of the Primula genus, has emerged as a compound of significant interest in the pharmaceutical and biomedical fields. Possessing a range of bioactive properties, it demonstrates notable potential for therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic uses, focusing on its anticancer, anti-inflammatory, and wound-healing properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated biological pathways to facilitate further research and drug development endeavors.

Introduction

This compound is a naturally occurring saponin found in various species of the Primulaceae family.[1] Saponins (B1172615) are a diverse group of glycosides known for their wide array of biological activities, including anti-inflammatory, antioxidant, antiviral, and antitumor effects.[1][2] Structurally, this compound is a triterpenoid glycoside, and its biological functions are attributed to its unique chemical structure.[1] This guide will delve into the specific therapeutic applications of this compound that have been explored in preclinical research.

Anticancer Activity

This compound has demonstrated significant cytotoxic activity against various cancer cell lines, suggesting its potential as a candidate for anticancer drug development.[1]

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound (referred to as Primulasaponin in the cited study) have been quantified using the MTT cell proliferation assay, with the half-maximal inhibitory concentration (IC50) values determined for several human cancer cell lines.[1]

| Cell Line | Cancer Type | IC50 (µM)[1] |

| A549 | Lung Carcinoma | 13.6 |

| LS180 | Colon Adenocarcinoma | 9.3 |

| HeLa | Cervical Cancer | 23.5 |

| ARPE-19 | Non-cancerous (Retinal Pigment Epithelial) | 22.2 |

Table 1: IC50 values of this compound against various human cancer cell lines and a non-cancerous cell line.[1]

Mechanism of Action: Induction of Apoptosis

Observational studies of cancer cells treated with this compound have revealed morphological changes characteristic of apoptosis, including membrane blebbing, the formation of apoptotic bodies, and cell shrinkage.[1] This suggests that this compound's cytotoxic effects are mediated, at least in part, by the induction of programmed cell death. Saponins, as a class of compounds, are known to induce apoptosis through various signaling pathways.[2][3] A common mechanism involves the intrinsic apoptosis pathway, which is initiated by intracellular stress and culminates in the activation of caspases, the executioner enzymes of apoptosis.[4]

Figure 1: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, with the final concentration not exceeding 0.1%) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive only the solvent.

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Wound Healing and Anti-inflammatory Activity

Primula vulgaris has been traditionally used in folk medicine for skin damage and inflammation.[5] Recent studies have indicated that primulasaponins, including this compound I, are major active compounds responsible for the wound-healing properties of the plant.[5]

Quantitative Data: Enzyme Inhibition

The wound-healing effects of this compound are partly attributed to its ability to inhibit enzymes that degrade the extracellular matrix, such as collagenase and elastase.

| Enzyme | Substrate | % Inhibition by Primulasaponin I methyl ester[5] |

| Collagenase | FALGPA | 29.65 |

| Elastase | AAAPVN | 38.92 |

Table 2: In vitro inhibitory activity of Primulasaponin I methyl ester against collagenase and elastase.[5]

Mechanism of Action: Inhibition of Matrix Metalloproteinases and NF-κB Pathway

The integrity of the skin and other tissues is maintained by the extracellular matrix (ECM), which is primarily composed of collagen and elastin. During inflammation and tissue injury, matrix metalloproteinases (MMPs) such as collagenase and elastase are upregulated, leading to ECM degradation. By inhibiting these enzymes, this compound can help preserve the structural integrity of the tissue and promote a more favorable environment for wound healing.[5]

Molecular docking studies have suggested that primulasaponins can bind to the active sites of collagenase and elastase, thereby inhibiting their enzymatic activity.[5]

Furthermore, the anti-inflammatory effects of many saponins are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Saponins can interfere with this pathway at various points, leading to a reduction in the inflammatory response.

Figure 2: Proposed mechanism of NF-κB inhibition by this compound.

Experimental Protocol: In Vitro Collagenase Inhibition Assay

The ability of this compound to inhibit collagenase can be determined using a spectrophotometric assay.

-

Reagents:

-

Collagenase from Clostridium histolyticum

-

Substrate: N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA)

-

Tricine buffer

-

-

Procedure:

-

The assay is performed in a 96-well plate.

-

A solution of collagenase in Tricine buffer is pre-incubated with various concentrations of this compound for a set time (e.g., 15 minutes) at room temperature.

-

The reaction is initiated by adding the FALGPA substrate.

-

The decrease in absorbance at 345 nm, corresponding to the hydrolysis of the substrate, is monitored over time using a microplate reader.

-

A control reaction without the inhibitor is also run.

-

-

Data Analysis:

-

The percentage of collagenase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value can be determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Other Potential Therapeutic Uses

While the anticancer and wound-healing properties of this compound are the most studied, preliminary evidence suggests its potential in other therapeutic areas.

-

Antiviral Activity: Saponins, in general, have been reported to possess antiviral properties.[1] However, specific studies on the antiviral activity of purified this compound are limited.

-

Neuroprotective Effects: The neuroprotective potential of saponins is an emerging area of research.[8] Their antioxidant and anti-inflammatory properties may contribute to their beneficial effects in neurodegenerative diseases. Further investigation into the specific effects of this compound on neuronal cells is warranted.

-

Expectorant and Secretolytic Activity: Extracts from Primula species, rich in saponins like this compound, are traditionally used in respiratory ailments for their expectorant and secretolytic effects.

Conclusion and Future Directions

This compound has demonstrated promising therapeutic potential, particularly in the fields of oncology and dermatology. Its cytotoxic effects against cancer cells and its ability to promote wound healing through enzyme inhibition and anti-inflammatory mechanisms make it a compelling candidate for further drug development.

Future research should focus on:

-

Determining the IC50 values of purified this compound in a broader range of cancer cell lines and in various anti-inflammatory and antiviral assays.

-

Elucidating the precise molecular mechanisms underlying its biological activities, including the specific signaling pathways it modulates.

-